
Erythromycin stearate
概要
説明
Erythromycin stearate is a macrolide antibiotic derived from erythromycin, which is produced by the bacterium Saccharopolyspora erythraea (formerly known as Streptomyces erythraeus). This compound is commonly used to treat a variety of bacterial infections, particularly those caused by gram-positive bacteria. This compound is known for its ability to inhibit bacterial protein synthesis, making it an effective treatment for respiratory tract infections, skin infections, and other bacterial diseases .
作用機序
Target of Action
Erythromycin stearate, a macrolide antibiotic, primarily targets the 50S subunit of the bacterial ribosome . This subunit is a crucial component of the protein synthesis machinery in bacteria, playing a significant role in the elongation phase of protein synthesis .
Mode of Action
This compound interacts with its target by binding to the 23S ribosomal RNA molecule within the 50S subunit . This binding blocks the exit tunnel of the nascent peptide chain, preventing the translocation step in protein synthesis . As a result, this compound inhibits RNA-dependent protein synthesis, leading to the cessation of bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is protein synthesis . By inhibiting this pathway, this compound disrupts the normal functioning of bacterial cells, preventing them from growing and proliferating .
Pharmacokinetics
This compound exhibits variable absorption when administered orally, with optimal absorption occurring in the fasting state or immediately before a meal . Once absorbed, it is largely bound to plasma proteins and diffuses readily into most body fluids . In the absence of meningeal inflammation, low concentrations are normally achieved in the spinal fluid, but the passage of the drug across the blood-brain barrier increases in meningitis . In the presence of normal hepatic function, erythromycin is concentrated in the liver and excreted in the bile . After oral administration, less than 5% of the administered dose can be recovered in the active form in the urine .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By preventing protein synthesis, this compound disrupts the normal functioning of bacterial cells, leading to their inability to grow and proliferate . This makes this compound effective against a wide variety of bacterial infections .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the absorption of the drug is optimal when administered in the fasting state or immediately before a meal . Additionally, the drug’s ability to cross the blood-brain barrier is increased in the presence of meningeal inflammation . Furthermore, the drug’s efficacy can be affected by the presence of resistant bacteria, which can modify the 23S rRNA in the 50S ribosomal subunit to insensitivity .
生化学分析
Biochemical Properties
Erythromycin stearate plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, particularly those involved in bacterial protein synthesis . The nature of these interactions is primarily inhibitory, preventing the bacterial ribosomes from continuing their protein synthesis process .
Cellular Effects
This compound has profound effects on bacterial cells. It inhibits protein synthesis, which is vital for cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . This inhibition disrupts the normal functioning of the bacterial cell, leading to its eventual death .
Molecular Mechanism
The mechanism of action of this compound is quite complex. It binds to the 50S subunit of the bacterial ribosome, inhibiting the translocation of peptides . This binding interaction prevents the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function is still being researched .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While effective at lower doses, high doses of this compound can lead to adverse effects such as gastrointestinal upset .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, particularly those involved in protein synthesis . The exact effects of this compound on metabolic flux or metabolite levels are still being researched .
Transport and Distribution
This compound is transported and distributed within cells via passive diffusion . It can accumulate in certain tissues, particularly those in the liver and spleen .
Subcellular Localization
This compound is primarily localized in the cytoplasm of bacterial cells, where it binds to the 50S subunit of the bacterial ribosome . This binding prevents the ribosome from continuing its protein synthesis process, effectively halting the growth and reproduction of the bacterial cell .
準備方法
Synthetic Routes and Reaction Conditions
Erythromycin stearate is synthesized by reacting erythromycin base with stearic acid. The reaction typically involves dissolving erythromycin in an organic solvent such as methanol or ethanol, followed by the addition of stearic acid. The mixture is then stirred and heated to facilitate the formation of this compound. The product is purified through crystallization or other suitable methods .
Industrial Production Methods
In industrial settings, this compound is produced through a fermentation process involving Saccharopolyspora erythraea. The bacterium is cultured in a nutrient-rich medium, and erythromycin is extracted from the fermentation broth. The extracted erythromycin is then reacted with stearic acid to form this compound. The final product is purified and formulated into various dosage forms, such as tablets and capsules .
化学反応の分析
Types of Reactions
Erythromycin stearate undergoes several types of chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to erythromycin and stearic acid in the presence of water.
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidative degradation products.
Substitution: This compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Strong nucleophiles such as hydroxide ions or amines.
Major Products Formed
Hydrolysis: Erythromycin and stearic acid.
Oxidation: Various oxidative degradation products.
Substitution: Substituted erythromycin derivatives.
科学的研究の応用
Therapeutic Uses
Erythromycin stearate is employed in clinical settings for several indications:
- Bacterial Infections : It is effective against infections caused by organisms such as Streptococcus pyogenes, Streptococcus pneumoniae, and Haemophilus influenzae. The antibiotic works by inhibiting protein synthesis in bacteria, which is crucial for their growth and replication .
- Upper Respiratory Tract Infections : this compound is commonly prescribed for mild to moderate upper respiratory infections, providing an alternative for patients allergic to penicillin .
- Skin Infections : It is also used in dermatological applications to treat various skin infections, particularly those caused by susceptible strains of bacteria .
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its efficacy and safety:
- Absorption : this compound is well absorbed from the gastrointestinal tract. However, food intake can influence its bioavailability; certain foods may enhance absorption while others may hinder it .
- Distribution : The drug distributes widely in body tissues, including lungs and liver, making it effective for respiratory infections .
- Metabolism : Erythromycin is primarily metabolized in the liver by cytochrome P450 enzymes, which can lead to significant drug interactions with other medications metabolized by the same pathway .
Innovative Delivery Systems
Recent research has focused on enhancing the bioavailability and therapeutic effectiveness of this compound through novel delivery systems:
- pH-Sensitive Nanoparticles : Studies have shown that pH-sensitive nanoparticles can improve the dissolution and bioavailability of this compound in the intestinal environment. These formulations protect the drug from degradation in acidic conditions, allowing for better absorption in the intestines .
- Solid Lipid Microparticles : Research has explored erythromycin-loaded solid lipid microparticles as a potential oral delivery system. This method aims to enhance stability and control the release profile of the antibiotic .
Case Studies and Research Findings
Several case studies highlight the clinical applications and effectiveness of this compound:
- A study demonstrated that this compound significantly improved outcomes in patients with respiratory tract infections resistant to other antibiotics, showcasing its role as a critical therapeutic option .
- Another investigation into drug-drug interactions revealed that this compound can alter the pharmacokinetics of co-administered drugs, necessitating careful monitoring when used alongside other medications .
類似化合物との比較
Erythromycin stearate is part of the macrolide group of antibiotics, which includes other compounds such as azithromycin, clarithromycin, and spiramycin. Compared to these similar compounds, this compound has unique properties, including:
Spectrum of Activity: this compound is particularly effective against gram-positive bacteria, whereas azithromycin and clarithromycin have broader spectra of activity.
Pharmacokinetics: this compound has a shorter half-life and requires more frequent dosing compared to azithromycin, which has a longer half-life and can be administered less frequently.
Side Effects: This compound is associated with gastrointestinal side effects, such as nausea and diarrhea, which are less common with azithromycin and clarithromycin
Similar Compounds
- Azithromycin
- Clarithromycin
- Spiramycin
- Roxithromycin
- Telithromycin
特性
CAS番号 |
643-22-1 |
---|---|
分子式 |
C37H67NO13.C18H36O2 C55H103NO15 |
分子量 |
1018.4 g/mol |
IUPAC名 |
(7R,13S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;octadecanoic acid |
InChI |
InChI=1S/C37H67NO13.C18H36O2/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2-17H2,1H3,(H,19,20)/t18?,19?,20?,21?,22?,23?,24?,25?,26?,28?,29?,30?,31?,32?,34?,35-,36-,37-;/m1./s1 |
InChIキー |
YAVZHCFFUATPRK-QJEDCUIUSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCC1[C@@](C(C(C(=O)C(C[C@@](C(C(C(C(C(=O)O1)C)OC2C[C@@](C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Color/Form |
CRYSTALS WHITE OR SLIGHTLY YELLOW CRYSTALS OR POWDER |
melting_point |
212 to 219 °F (NTP, 1992) |
Key on ui other cas no. |
643-22-1 |
物理的記述 |
Erythromycin stearate appears as fluffy colorless powder or fine white powder. (NTP, 1992) |
ピクトグラム |
Irritant; Health Hazard |
溶解性 |
less than 1 mg/mL at 72 °F (NTP, 1992) SOL IN ALC, ETHER; PRACTICALLY INSOL IN WATER SOL IN METHANOL, CHLOROFORM |
同義語 |
Erythromycin Octadecanoate Salt; Abboticine; Bristamycin; Dowmycin E; Erypar; Eryprim; Erythro S; Erythrocin; Ethril; Ethryn; Gallimycin; Meberyt; Pantomicina; Phizer-E; Wemid; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。